molecular formula C19H28BNO4 B8056378 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Cat. No.: B8056378
M. Wt: 345.2 g/mol
InChI Key: FODXSZRIHWJCJI-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (CAS: 1235451-62-3, molecular formula: C₁₉H₂₈BNO₄) is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . The molecule features a pinacol boronate ester group at the 7-position of the indoline scaffold, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This dual functionality enhances its stability and reactivity in palladium-catalyzed coupling reactions .

Properties

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODXSZRIHWJCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromoindoline Preparation

The synthesis commences with 7-bromoindoline, derived from indoline via electrophilic aromatic substitution or directed lithiation. For example, tert-butyl 5-bromoindoline-1-carboxylate is prepared by treating 5-bromoindole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Adapting this to the 7-position requires careful control of directing groups and reaction conditions to ensure regioselectivity.

Miyaura Borylation

The bromoindoline intermediate undergoes Miyaura borylation with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). This step replaces the bromine atom with a pinacol boronate ester. For tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, this reaction proceeds at 80–100°C in dioxane, achieving yields of 70–85%.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 12–24 hours

Deprotection and Functionalization

Post-borylation, the Boc group may be selectively removed using acidic conditions (e.g., HCl in dioxane) to free the indoline amine for further functionalization. However, retention of the Boc group is typical for pharmaceutical intermediates, as seen in analogous compounds.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

1H NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm and aromatic protons adjacent to the boronate ester (δ 7.2–7.4 ppm).
13C NMR : The carbonyl carbon of the Boc group appears at δ 155 ppm, while boron-linked carbons resonate near δ 85 ppm.
FT-IR : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1360 cm⁻¹ (B-O) confirm functional group integrity.

X-ray Crystallography and DFT Studies

Single-crystal X-ray diffraction of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate reveals planar indoline-boronate systems with bond lengths matching density functional theory (DFT) predictions. Computational studies further elucidate frontier molecular orbitals and electrostatic potentials, guiding reactivity assessments.

Optimization and Challenges

Yield Enhancement Strategies

  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., SPhos) improve cross-coupling efficiency in sterically hindered systems.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance boron reagent solubility but may necessitate higher temperatures.

Purification Techniques

Crude products are purified via silica gel chromatography, with elution systems (e.g., hexane/ethyl acetate) tailored to boronate ester polarity. Recrystallization from ethanol/water mixtures yields high-purity solids.

Comparative Data Table: Synthesis of Analogous Boronate Esters

Compound NameStarting MaterialReaction StepsYield (%)Characterization Methods
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate5-BromoindoleBoc protection, Miyaura borylation781H/13C NMR, FT-IR, X-ray
tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate6-ChloroindoleSubstitution, Boc protection, borylation65NMR, MS, IR
tert-Butyl 7-hydroxyl-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate1,1-Dimethoxypropane-2-oneCyclization, Boc protection, oxidative cyclization42Chromatography, NMR

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion to corresponding oxides or other oxidized forms.

  • Reduction: : Reduction of the boronic ester to boronic acid.

  • Substitution: : Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the indoline ring.

  • Reduction: : Boronic acid derivatives.

  • Substitution: : A wide range of functionalized indolines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of enzyme inhibitors and biological probes.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl-protected boronate esters. Below is a detailed comparison with key analogues:

Positional Isomers

Compound Name Boronate Position Core Structure Molecular Formula Key Differences Reference(s)
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate 5 Indoline C₁₉H₂₈BNO₄ Boronate at 5-position; altered regioselectivity in coupling reactions due to electronic effects.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate 4 Indoline C₁₉H₂₈BNO₄ Boronate at 4-position; steric hindrance near Boc group reduces coupling efficiency.

Heterocyclic Core Variants

Compound Name Core Structure Molecular Formula Key Differences Reference(s)
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate Indole C₁₈H₂₅BN₂O₄ Aromatic indole core (vs. saturated indoline); higher electron density enhances oxidative stability.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Isoindoline C₁₉H₂₈BNO₄ Isoindoline scaffold with fused benzene ring; altered solubility in polar solvents.

Functionalized Derivatives

Compound Name Substituent Molecular Formula Key Differences Reference(s)
tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate Chlorine at 7-position C₁₉H₂₅BClNO₄ Electron-withdrawing Cl substituent activates boronate for faster coupling but reduces shelf life.
tert-Butyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate Methyl at 3-position C₂₀H₂₈BNO₄ Methyl group increases steric bulk, slowing undesired side reactions in catalytic cycles.

Biological Activity

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H32BNO4
  • Molecular Weight : 349.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2351276-13-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic ester group present in the compound allows it to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in drug discovery as it can enhance the selectivity and efficacy of the compound against specific targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance:

  • Compounds with boronic ester functionalities have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
  • In vitro tests demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against various strains .

Anticancer Activity

The indoline structure is known for its potential anticancer properties. Compounds similar to tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline have been studied for their effects on cancer cell lines:

  • A related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lower toxicity towards normal cells .
  • The compound also demonstrated the ability to inhibit lung metastasis in animal models .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted that certain derivatives showed promising antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. The research evaluated the pharmacokinetic properties and found acceptable toxicity levels at high doses (800 mg/kg), indicating a favorable therapeutic window for further development .

Investigation into Anticancer Properties

In a separate investigation focusing on breast cancer cell lines:

  • The compound was tested against several cell lines including MCF7 and MDA-MB-231.
  • Results indicated a significant inhibition of cell proliferation with a selectivity index favoring cancer cells over non-cancerous cells .

Data Summary

Activity Type Target MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AntimicrobialMycobacterium tuberculosis0.5–1.0 μg/mL
AnticancerMDA-MB-231 (TNBC)0.126 μM
AnticancerMCF7>17 μM (control)

Q & A

Q. What are the key considerations for synthesizing tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?

The synthesis typically involves introducing the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the indoline scaffold via palladium-catalyzed Miyaura borylation. Key steps include:

  • Protecting the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions .
  • Optimizing reaction conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous solvent) to achieve high regioselectivity at the 7-position of indoline .
  • Purification via column chromatography or recrystallization, followed by characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • X-ray crystallography : Definitive confirmation of the boronate ester substitution pattern and Boc protection can be obtained through single-crystal X-ray diffraction analysis .
  • ²⁹Si NMR (for silylated analogs) : If intermediates with trimethylsilyl (TMS) groups are used, ²⁹Si NMR helps verify silyl group retention .
  • HPLC-MS : Ensures purity (>95%) and detects residual palladium or unreacted starting materials .

Advanced Research Questions

Q. How can conflicting literature data on Suzuki-Miyaura coupling yields with this boronate ester be resolved?

Discrepancies often arise from differences in:

  • Catalyst systems : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ may alter reactivity due to ligand steric/electronic effects .
  • Solvent polarity : THF (low polarity) vs. DMF (high polarity) influences boronate ester activation .
  • Base selection : K₂CO₃ (aqueous conditions) vs. CsF (anhydrous) affects hydrolysis stability of the boronate ester . Methodological recommendation: Conduct a Design of Experiments (DoE) approach, varying catalyst, solvent, and base systematically to identify optimal conditions .

Q. What strategies mitigate the compound’s sensitivity to moisture during storage and reactions?

  • Storage : Use argon-flasked vials with molecular sieves (3Å) and store at –20°C to prevent hydrolysis of the boronate ester .
  • In-situ generation : For moisture-sensitive reactions, generate the boronate ester immediately before use via transesterification of a stable boronic acid precursor .
  • Schlenk techniques : Perform reactions under inert atmospheres using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

Q. How does the Boc group influence the reactivity of the indoline core in cross-coupling reactions?

The Boc group:

  • Steric effects : Hinders coupling at the 1-position, directing reactions to the 7-boronate site .
  • Electronic effects : Electron-withdrawing nature activates the indoline ring for electrophilic substitutions.
  • Deprotection risks : Acidic conditions (e.g., TFA) remove the Boc group, necessitating neutral or basic coupling conditions . Validation: Compare coupling efficiencies of Boc-protected vs. unprotected analogs using kinetic studies .

Data Analysis and Experimental Design

Q. What analytical methods resolve ambiguities in quantifying residual palladium in synthesized batches?

  • ICP-MS : Detects Pd at ppb levels but requires sample digestion .
  • Colorimetric assays : Use Pd-selective reagents (e.g., dithizone) for rapid screening .
  • Control experiments : Compare reaction mixtures with/without boronate ester to distinguish Pd leaching from catalyst vs. substrate .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • DFT calculations : Model hydrolysis pathways of the boronate ester at different pH levels to identify vulnerable intermediates .
  • pKa estimation : Predict protonation states of the indoline nitrogen and boronate group using software like MarvinSketch .
  • Experimental correlation: Validate predictions via pH-dependent stability assays monitored by ¹¹B NMR .

Troubleshooting Low-Yield Scenarios

Q. Why might cross-coupling reactions with aryl halides yield undesired homocoupling byproducts?

  • Oxidative conditions : Trace O₂ or peroxides in solvents promote homocoupling. Use degassed solvents and reducing agents (e.g., ascorbic acid) .
  • Excess base : High concentrations of K₂CO₃ can destabilize the boronate ester. Titrate base equivalents carefully .
  • Catalyst poisoning : Sulfur-containing impurities (e.g., from thioether-containing substrates) deactivate Pd. Pre-purify reagents or switch to sulfur-tolerant catalysts (e.g., PdCl₂(t-Bu₃P)₂) .

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